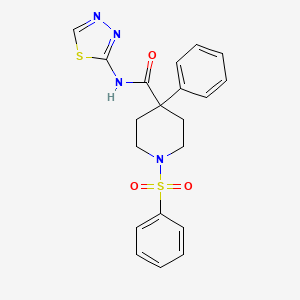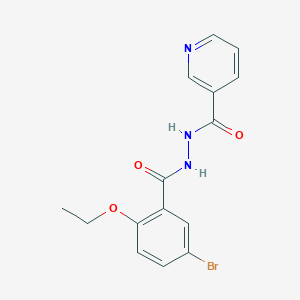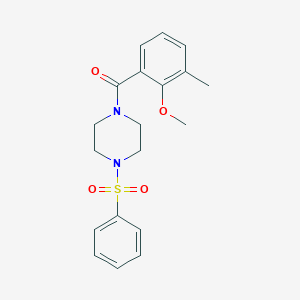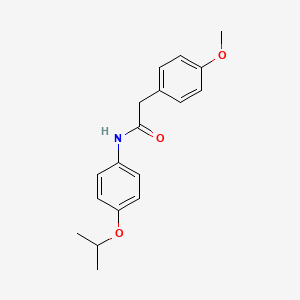
4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide
Descripción general
Descripción
4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide, also known as PPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. By blocking the sigma-1 receptor, this compound can modulate various cellular pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound has also been found to modulate neurotransmitter release, leading to its potential use in the treatment of pain and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has several advantages as a research tool, including its high selectivity for the sigma-1 receptor and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of this compound's effects on other physiological processes, and the exploration of this compound's potential as a therapeutic agent in various diseases. Additionally, further research is needed to understand the mechanisms underlying this compound's therapeutic effects and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and cardiovascular diseases. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to optimize its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
4-phenyl-1-(phenylsulfonyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce oxidative stress in animal models.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-phenyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c25-18(22-19-23-21-15-28-19)20(16-7-3-1-4-8-16)11-13-24(14-12-20)29(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOKUOZDYGSPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=NN=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
![2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4405387.png)
![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)
![5-[3-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4405415.png)


![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
